![molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2](/img/structure/B14949.png)

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Vue d'ensemble

Description

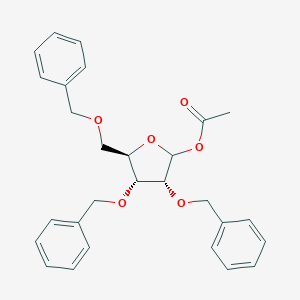

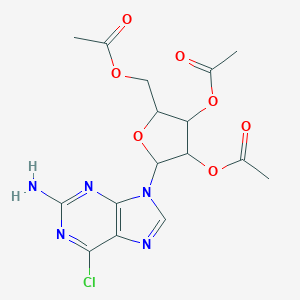

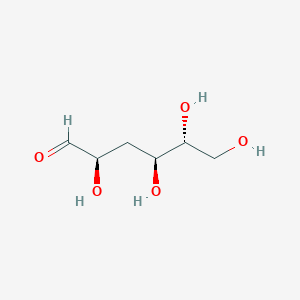

“(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one” is a chemical compound with the molecular formula C6H8O5 . It has an average mass of 160.125 Da and a monoisotopic mass of 160.037170 Da .

Molecular Structure Analysis

The compound has 3 defined stereocentres . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 1 freely rotating bond .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 368.4±37.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 71.2±6.0 kJ/mol . The flash point is 163.4±20.0 °C . The index of refraction is 1.493 . The molar refractivity is 32.3±0.3 cm3 . The polar surface area is 65 Å2 . The polarizability is 12.8±0.5 10-24 cm3 . The surface tension is 45.3±3.0 dyne/cm . The molar volume is 111.1±3.0 cm3 .Applications De Recherche Scientifique

- This compound is a type of carbohydrate-based lactone . Carbohydrate lactones have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products .

- They constitute a valuable family of synthons for diverse types of transformations . The chemistry of more elaborated carbohydrate-based lactones, such as α,β-unsaturated δ-lactones as well as other types of bicyclic systems will then be presented and discussed .

- Allying the chirality inherent to the sugar to the reactivity of the lactone functionality turns these classes of compounds into useful chemical intermediates towards a variety of purposes .

- 2,3-O-Isopropylidene-L-lyxonic acid-1,4-lactone is a versatile chemical compound which plays multiple roles in biomedicine .

- Serving as a primary source for the production of various drugs and biologically active molecules, its significance extends well beyond that .

- It’s an important raw material for the synthesis of C-nucleosides .

- C-nucleosides, such as neplanocin A, and GABA analogs, via homochiral 2-piperidones .

Organic Chemistry and Sustainable Development

Pharmaceuticals and Biomedicine

Synthesis of C-Nucleosides

Prostanoids Synthesis

GABA Analogs Synthesis

Spiroannulated Carbohydrate Synthesis

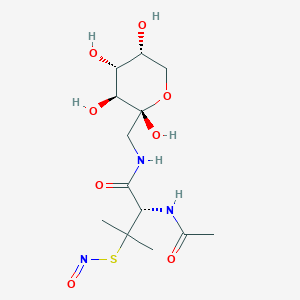

- 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-L-lyxono-1,4-lactone is a pharmaceutical compound serving as a key constituent in the synthesis of antiviral and antibacterial agents .

- It exhibits astounding efficacy against drug-resistant strains .

- It’s a starting material for the preparation of biochemical compounds .

- These include C-nucleosides, such as neplanocin A, and GABA analogs, via homochiral 2-piperidones .

- It undergoes Aldol condensations with silyl ketene acetals .

- This is employed in spiroannulated carbohydrate synthesis .

Antiviral and Antibacterial Agents Synthesis

Biochemical Compounds Preparation

Aldol Condensations

Convergent Syntheses

Propriétés

IUPAC Name |

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHKFJCWLPPNCN-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(=O)C2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433741 | |

| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one | |

CAS RN |

152006-17-2 | |

| Record name | 2,3-O-isopropylidene-L-lyxono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)